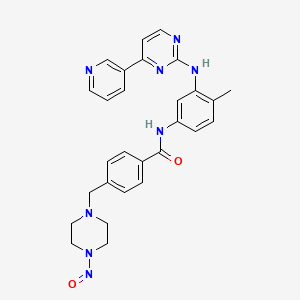
N-Desmethyl N-Nitroso Imatinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl N-Nitroso Imatinib is a derivative of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). This compound is a metabolite of Imatinib, formed through metabolic processes involving demethylation and nitrosation. It retains some of the biological activity of its parent compound, making it a subject of interest in pharmacological and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Nitroso Imatinib typically involves the demethylation of Imatinib followed by nitrosation. The demethylation process can be achieved using various demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl N-Nitroso Imatinib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could lead to the formation of amines .
Scientific Research Applications
N-Desmethyl N-Nitroso Imatinib has several scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation and nitrosation on the biological activity of Imatinib.
Biology: Investigated for its interactions with various biological targets, including proteins and enzymes.
Medicine: Explored for its potential therapeutic effects and as a tool to understand the metabolism and pharmacokinetics of Imatinib.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
N-Desmethyl N-Nitroso Imatinib exerts its effects by inhibiting tyrosine kinases, similar to its parent compound Imatinib. It binds to the ATP-binding site of the BCR-ABL tyrosine kinase, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation. The compound also interacts with other molecular targets, including c-KIT and PDGF receptors, contributing to its broad-spectrum activity .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The parent compound, widely used in the treatment of CML and GIST.
N-Desmethyl Imatinib: A primary metabolite of Imatinib with similar biological activity.
Nilotinib: A second-generation tyrosine kinase inhibitor with a different binding profile.
Dasatinib: Another second-generation inhibitor with broader activity against multiple tyrosine kinases
Uniqueness
N-Desmethyl N-Nitroso Imatinib is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its nitroso group may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H28N8O2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-nitrosopiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N8O2/c1-20-4-9-24(17-26(20)33-28-30-12-10-25(32-28)23-3-2-11-29-18-23)31-27(37)22-7-5-21(6-8-22)19-35-13-15-36(34-38)16-14-35/h2-12,17-18H,13-16,19H2,1H3,(H,31,37)(H,30,32,33) |
InChI Key |
VLMTWVXKQVBYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)N=O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















